molecular formula C21H27N3O3S2 B2977564 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 627888-21-5

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2977564
CAS No.: 627888-21-5
M. Wt: 433.59
InChI Key: RJELLZZJFYKLHS-UHFFFAOYSA-N
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Description

The compound 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a 1H-pyrrol-2(5H)-one core. This structure is substituted with a 2,4-dimethylthiazole-5-carbonyl group, a thiophen-2-yl moiety, and a 3-(diethylamino)propyl chain. The thiazole and thiophene groups are electron-rich aromatic systems, which may enhance interactions with biological targets, while the diethylamino propyl substituent likely improves solubility and bioavailability.

Properties

IUPAC Name

1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S2/c1-5-23(6-2)10-8-11-24-17(15-9-7-12-28-15)16(19(26)21(24)27)18(25)20-13(3)22-14(4)29-20/h7,9,12,17,26H,5-6,8,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJELLZZJFYKLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological significance, particularly in the field of medicinal chemistry. Its unique structural features suggest interactions with various biological targets, which may lead to therapeutic applications.

Structural Characteristics

This compound has a molecular formula that includes a pyrrolone core, characterized by its five-membered heterocyclic ring containing nitrogen and oxygen. The presence of a diethylamino group and a thiazole moiety enhances its potential biological activity, especially in neurological pathways and serotonin transport systems.

Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes or receptors involved in neurotransmitter regulation. Its structural components are known to influence serotonin transport, which is crucial for treating mood disorders such as depression and anxiety. The thiazole and pyrrolone rings are particularly significant for their interactions with biological targets.

Enzyme Inhibition

Research suggests that compounds similar to this one can function as selective serotonin reuptake inhibitors (SSRIs). These compounds typically exhibit significant activity against various enzymes involved in neurotransmitter metabolism. For instance, structural analogs have demonstrated inhibitory effects on enzymes like α-amylase and α-glucosidase, which are critical in carbohydrate metabolism .

Interaction Studies

Interaction studies reveal that the compound may bind to serotonin transporters, thereby influencing neurotransmitter levels in the brain. Techniques such as molecular docking and in vitro assays are employed to elucidate these interactions. The pharmacological profile derived from these studies is essential for guiding further development of the compound.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one:

Compound Name Structural Features Biological Activity
1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-oneSimilar core structure; dimethylamino instead of diethylaminoPotentially similar SSRI activity
1-(3-(diethylamino)propyl)-4-(thiazol-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-oneLacks methyl groups on thiazoleVarying activity against different receptors
1-[3-(diethylamino)propyl]-3-(pyridin-4-yl)-1H-pyrrol-2(5H)-onePyridine instead of thiazoleDifferent pharmacological profile

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Case Studies

Recent studies have focused on the synthesis and evaluation of hybrid compounds that incorporate thiazole moieties. These compounds have shown enhanced biological activities compared to standard medicinal compounds. For example, hybrid molecules combining thiazolidinediones and oxadiazoles exhibited significant inhibition of α-amylase and α-glucosidase activities, indicating a promising avenue for developing new therapeutic agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Structure Molecular Weight (g/mol) Key Functional Groups Biological Activity Synthesis Yield (%)
Target Compound [Not provided] Pyrrolone, Thiazole, Thiophene, Diethylamino propyl Inferred antimicrobial potential [Not available]
7b (Thieno[2,3-b]thiophene-pyrazole derivative, ) 538.64 Thienothiophene, Pyrazole, Carbonyl Not specified 70
10 (Pyrazolo[1,5-a]pyrimidine, ) 604.71 Thienothiophene, Pyrazolopyrimidine, Cyanide Not specified 75
5a–h (Benzoimidazole-thiazole derivatives, ) [Varies] Benzoimidazolyl, Naphthalenyl thiazole, Pyrrolidinone Antibacterial, Antifungal [Not specified]
Example 76 (Pyrazolo[3,4-d]pyrimidine, ) 531.3 (M++1) Thiophene, Morpholinomethyl, Fluorophenyl Not specified 39

Key Observations:

Core Structure: The target compound’s pyrrolone core differs from the pyrazole (), pyrimidine (), and benzoimidazole () cores in analogs.

Substituents: The 2,4-dimethylthiazole-5-carbonyl group in the target compound is structurally akin to the thiazole in ’s Example 2, which may facilitate π-π stacking in biological systems . The diethylamino propyl chain introduces basicity and solubility, contrasting with the hydrophobic aryl groups in ’s 7b and 10.

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